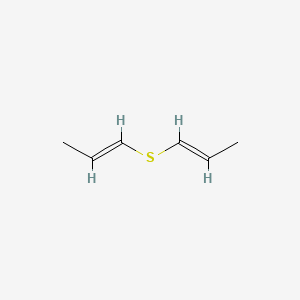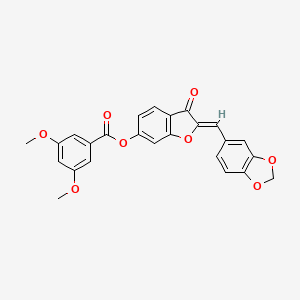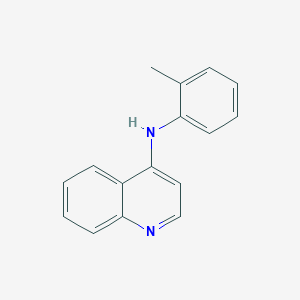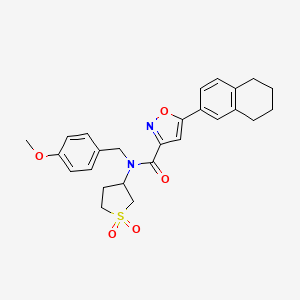![molecular formula C17H20N6O2 B12197866 {4-[(2-Methoxyethyl)amino]pteridin-2-yl}[(4-methoxyphenyl)methyl]amine](/img/structure/B12197866.png)
{4-[(2-Methoxyethyl)amino]pteridin-2-yl}[(4-methoxyphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(2-Methoxyethyl)amino]pteridin-2-yl}[(4-methoxyphenyl)methyl]amine is a complex organic compound that features a pteridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Methoxyethyl)amino]pteridin-2-yl}[(4-methoxyphenyl)methyl]amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Methoxyethyl)amino]pteridin-2-yl}[(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pteridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-[(2-Methoxyethyl)amino]pteridin-2-yl}[(4-methoxyphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for binding studies with various biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of {4-[(2-Methoxyethyl)amino]pteridin-2-yl}[(4-methoxyphenyl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, {4-[(2-Methoxyethyl)amino]pteridin-2-yl}[(4-methoxyphenyl)methyl]amine stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities.
Properties
Molecular Formula |
C17H20N6O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-N-(2-methoxyethyl)-2-N-[(4-methoxyphenyl)methyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C17H20N6O2/c1-24-10-9-20-16-14-15(19-8-7-18-14)22-17(23-16)21-11-12-3-5-13(25-2)6-4-12/h3-8H,9-11H2,1-2H3,(H2,19,20,21,22,23) |
InChI Key |
HLLRPLOFPMQBPG-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=NC2=NC=CN=C21)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[4-(4-Acetylphenyl)piperazin-1-yl]acetyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B12197794.png)
![tert-butyl {[(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12197799.png)
![N-[(2Z)-3-benzyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12197804.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B12197807.png)




![4-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12197843.png)
![2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide](/img/structure/B12197849.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-methylbutyl)propanamide](/img/structure/B12197850.png)
![5-({[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid](/img/structure/B12197853.png)
![N-(4-{[4-(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/new.no-structure.jpg)
